N-(3-aminopropyl)benzofuran-2-carboxamide hydrochloride

Catalog No.
S16157947
CAS No.
M.F
C12H15ClN2O2
M. Wt
254.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-aminopropyl)benzofuran-2-carboxamide hydrochl...

Product Name

N-(3-aminopropyl)benzofuran-2-carboxamide hydrochloride

IUPAC Name

N-(3-aminopropyl)-1-benzofuran-2-carboxamide;hydrochloride

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

InChI

InChI=1S/C12H14N2O2.ClH/c13-6-3-7-14-12(15)11-8-9-4-1-2-5-10(9)16-11;/h1-2,4-5,8H,3,6-7,13H2,(H,14,15);1H

InChI Key

ODLPAFSHLDCFHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCN.Cl

N-(3-aminopropyl)benzofuran-2-carboxamide hydrochloride is a synthetic compound that belongs to the class of benzofuran derivatives. It features a benzofuran ring structure with a carboxamide functional group and an aminoalkyl side chain. This compound is notable for its potential pharmacological applications, particularly in neuropharmacology, due to its structural similarity to other bioactive compounds.

The chemical reactivity of N-(3-aminopropyl)benzofuran-2-carboxamide hydrochloride can be characterized by several types of reactions:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Quinones can be reduced back to their corresponding hydroquinones using reducing agents like sodium borohydride.
  • Substitution Reactions: The compound can undergo electrophilic aromatic substitution, facilitated by the activating effects of the amine and carboxamide groups.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize derivatives for further study.

N-(3-aminopropyl)benzofuran-2-carboxamide hydrochloride has been studied for its potential biological activities, particularly in relation to neurodegenerative diseases. Similar compounds have shown promise as multi-target drugs, potentially acting as acetylcholinesterase inhibitors, which are beneficial in treating conditions like Alzheimer's disease. The benzofuran moiety is known to interact with various biological targets, indicating that this compound may possess similar properties.

The synthesis of N-(3-aminopropyl)benzofuran-2-carboxamide hydrochloride typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with benzofuran-2-carboxylic acid as a precursor.
  • Amidation Reaction: The carboxylic acid is converted to the corresponding amide by reacting it with 3-aminopropylamine under appropriate conditions, often involving coupling agents or activating reagents.
  • Hydrochloride Formation: The final product can be converted into its hydrochloride salt form for improved solubility and stability.

This modular approach allows for variations in substituents on the benzofuran ring and the amine chain, leading to a diverse array of derivatives.

N-(3-aminopropyl)benzofuran-2-carboxamide hydrochloride has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting neurodegenerative diseases.
  • Chemical Biology: As a tool compound for studying biological pathways involving acetylcholinesterase and other targets.
  • Synthetic Chemistry: As an intermediate in the synthesis of more complex benzofuran derivatives.

Studies on similar compounds have indicated that N-(3-aminopropyl)benzofuran-2-carboxamide hydrochloride may interact with various proteins involved in neurotransmission. For instance, it could potentially inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. Additionally, research into its binding affinity and selectivity towards specific receptors would provide valuable insights into its therapeutic potential.

Several compounds are structurally similar to N-(3-aminopropyl)benzofuran-2-carboxamide hydrochloride, including:

  • 6-(2-Aminopropyl)benzofuran (6-APB): Known for its empathogenic effects and psychoactive properties.
  • N-(4-Aminobutyl)benzofuran-2-carboxamide: Exhibits similar structural features but with variations in the alkyl chain length.
  • Benzofuran-2-carboxylic acid derivatives: Various derivatives exist that modify the carboxylic acid functionality but retain the benzofuran structure.

Comparison Table

Compound NameStructural FeaturesBiological Activity
N-(3-Aminopropyl)benzofuran-2-carboxamideBenzofuran ring, carboxamide groupPotential neuroprotective
6-(2-Aminopropyl)benzofuran (6-APB)Benzofuran ring, shorter aminoalkyl chainEmpathogenic effects
N-(4-Aminobutyl)benzofuran-2-carboxamideBenzofuran ring, longer aminoalkyl chainNeuropharmacological potential
Benzofuran-2-carboxylic acid derivativesVaries based on substituents on the carboxylic acidDiverse biological activities

The unique combination of structural features in N-(3-aminopropyl)benzofuran-2-carboxamide hydrochloride may confer distinct biological properties compared to these similar compounds, warranting further investigation into its pharmacological profiles and therapeutic applications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

254.0822054 g/mol

Monoisotopic Mass

254.0822054 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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